molecular formula C10H11F3O3 B8129967 (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol

(5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol

Cat. No.: B8129967
M. Wt: 236.19 g/mol
InChI Key: YGIRHZDZFVXRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol: is an organic compound characterized by the presence of trifluoroethoxy groups attached to a phenylene ring, which is further substituted with two hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol typically involves the reaction of 2,2,2-trifluoroethanol with a suitable phenylene precursor under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 2,2,2-trifluoroethanol reacts with a phenylene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoroethoxy groups impart desirable properties such as increased lipophilicity and metabolic stability .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoroethoxy groups are known to enhance the bioavailability and efficacy of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its chemical stability and resistance to degradation make it suitable for high-performance materials .

Mechanism of Action

The mechanism of action of (5-(2,2,2-Trifluoroethoxy)-1,3-phenylene)dimethanol involves its interaction with specific molecular targets and pathways. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to desired therapeutic effects .

Properties

IUPAC Name

[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O3/c11-10(12,13)6-16-9-2-7(4-14)1-8(3-9)5-15/h1-3,14-15H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGIRHZDZFVXRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1CO)OCC(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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